4'-Bromovalerophenone

Melting point Solid-state handling Recrystallization purification

4'-Bromovalerophenone (CAS 7295-44-5), systematically named 1-(4-bromophenyl)pentan-1-one, is a para-brominated aromatic ketone of molecular formula C₁₁H₁₃BrO and molecular weight 241.12 g/mol. It belongs to the valerophenone class—aryl alkyl ketones bearing an n-butyl chain adjacent to the carbonyl.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
CAS No. 7295-44-5
Cat. No. B053498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromovalerophenone
CAS7295-44-5
Synonyms1-(4-Bromophenyl)-1-pentanone;  1-Bromo-4-pentanoylbenzene;  4’-Bromopentanophenone;  4’-Bromovalerophenone;  NSC 76560;  p-Bromophenyl Butyl Ketone;  p-Bromovalerophenone;  p-Pentanoylbromobenzene_x000B_
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C11H13BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3
InChIKeySTYJKBMRWQQJIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromovalerophenone (CAS 7295-44-5): Core Identity and Physicochemical Profile for Procurement Decisions


4'-Bromovalerophenone (CAS 7295-44-5), systematically named 1-(4-bromophenyl)pentan-1-one, is a para-brominated aromatic ketone of molecular formula C₁₁H₁₃BrO and molecular weight 241.12 g/mol [1]. It belongs to the valerophenone class—aryl alkyl ketones bearing an n-butyl chain adjacent to the carbonyl. The compound is a crystalline solid at ambient temperature (mp 34–40 °C), in marked contrast to the parent valerophenone which remains a liquid (mp −9 °C) [2]. Its structural hallmark is the bromine atom at the para position of the phenyl ring, which imparts distinct electronic, photochemical, and cross-coupling reactivity profiles compared to other 4′-substituted valerophenone analogs.

Why 4'-Bromovalerophenone Cannot Be Casually Substituted by Other 4'-Halovalerophenones in Research and Industrial Workflows


Although 4′-chloro, 4′-fluoro, and 4′-methylvalerophenones share the same valerophenone backbone, their physicochemical and reactivity profiles diverge substantially from the 4′-bromo congener. The bromine atom's larger van der Waals radius, greater polarizability, lower C–X bond dissociation energy, and superior leaving-group ability in transition-metal-catalyzed cross-couplings produce a unique combination of solid-state handling characteristics, photochemical lability, and synthetic utility that cannot be replicated by the chloro, fluoro, or methyl analogs . Critically, the C–Br bond undergoes photoinduced homolytic cleavage under UV irradiation—a reactivity channel inaccessible to the C–Cl and C–F analogs under comparable conditions—making the bromo derivative the required substrate for photochemical mechanistic probes and radical-based synthetic sequences [1].

4'-Bromovalerophenone: Quantitative Differentiation Evidence Against Closest Analogs for Procurement and Experimental Design


Melting Point Elevation: Solid-State Handling Advantage Over Liquid and Low-Melting 4'-Substituted Valerophenone Analogs

4'-Bromovalerophenone is a crystalline solid with a melting point range of 34–40 °C . This represents the highest melting point among commonly procured 4'-substituted valerophenone analogs: 4'-chlorovalerophenone melts at 29–33 °C, 4'-fluorovalerophenone at 23–28 °C, 4'-methylvalerophenone at −17 °C, and unsubstituted valerophenone at −9 °C . The elevated melting point enables straightforward purification by ambient-temperature recrystallization, reduces solvent handling requirements during storage, and minimizes losses from volatility compared to liquid or low-melting solid analogs.

Melting point Solid-state handling Recrystallization purification

UV-Vis Absorption Red Shift: Selective Photochemical Excitation Wavelength Versus Unsubstituted Valerophenone

4'-Bromovalerophenone exhibits a maximum absorption wavelength (λmax) at 325 nm in heptane [1]. Unsubstituted valerophenone displays its primary π→π* absorption at approximately 240–250 nm [2]. The ~75–85 nm bathochromic shift arises from the electron-donating resonance effect of the para-bromine substituent extending the conjugated π-system. This red shift permits selective excitation of the brominated compound using common 365 nm UV lamps in the presence of non-brominated valerophenone derivatives, enabling wavelength-orthogonal photochemical experiments.

UV-Vis spectroscopy λmax Photochemical excitation

Photochemical C–Br Radical Cleavage Capability: A Unique Reactivity Channel Absent in 4'-Chloro and 4'-Fluoro Analogs

Bromophenyl alkyl ketones, including the 4′-bromo-substituted valerophenone scaffold, undergo photoinduced homolytic cleavage of the aryl C–Br bond upon UV irradiation, generating acylphenyl radicals that can be trapped by hydrogen-donor solvents or added thiols [1]. This reactivity is fundamentally unavailable to 4'-chlorovalerophenone and 4'-fluorovalerophenone under comparable photochemical conditions because the C–Cl and C–F bond dissociation energies are substantially higher, and the heavier halogens lack the efficient triplet-state bond-stretching mechanism that facilitates C–Br scission. For the structurally analogous p-bromobenzophenone, the quantum yield for C–Br cleavage was measured at 0.002–0.003 in cyclopentane, corresponding to a triplet-state cleavage rate constant of 0.8–1.0 × 10⁵ s⁻¹ and an activation enthalpy ΔH‡ near 10 kcal/mol [1].

Photoinduced radical cleavage C–Br bond homolysis Photochemistry

Cross-Coupling Reactivity Differential: Aryl Bromide Superiority Over Aryl Chloride in Pd-Catalyzed Transformations

The para-bromine substituent of 4'-bromovalerophenone serves as an effective leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Stille couplings . In Pd(0)-catalyzed oxidative addition, aryl bromides exhibit reaction rates typically 10–100 times faster than the corresponding aryl chlorides under identical conditions, owing to the lower C–Br bond dissociation energy (~80 kcal/mol vs. ~95 kcal/mol for C–Cl) and the weaker aryl–Br bond strength [1]. This translates to milder reaction temperatures (often room temperature to 60 °C for aryl bromides vs. 80–120 °C for aryl chlorides), shorter reaction times, and broader functional group tolerance. Consequently, 4'-bromovalerophenone can serve as a more reactive electrophilic coupling partner than 4'-chlorovalerophenone in convergent synthetic sequences where the ketone functionality must be preserved.

Suzuki-Miyaura coupling Heck reaction Aryl halide reactivity

LogP Differentiation: Enhanced Lipophilicity Versus Parent Valerophenone for Chromatographic and Partitioning Applications

The computed partition coefficient (XLogP3-AA) for 4'-bromovalerophenone is 3.7 [1], with an alternative calculated LogP of 3.82–4.02 reported by other sources . This is significantly higher than unsubstituted valerophenone (LogP ≈ 2.8–3.06) , reflecting the lipophilic contribution of the bromine substituent (Hansch π constant for Br ≈ +0.86). The ~0.7–1.2 log unit increase corresponds to an approximately 5–16× greater partitioning into non-polar phases, which directly affects reversed-phase HPLC retention times, liquid-liquid extraction efficiency, and membrane permeability in biological assays.

LogP Lipophilicity Chromatographic retention

Commercial Purity Grade and Analytical Characterization: Batch-to-Batch Reproducibility Assurance for Regulated Research Environments

4'-Bromovalerophenone is commercially available from multiple major suppliers at certified purity grades exceeding 98.0% (GC), with NMR structural confirmation and melting point specification included as standard documentation . TCI specifies >98.0% (GC) with melting point 36.0–40.0 °C ; Sigma-Aldrich offers ≥98% purity ; Alfa Aesar (Thermo Fisher) provides 98% purity with melting point 34–36 °C . Comprehensive spectral characterization—including ¹H NMR, ¹³C NMR, FTIR, Raman, UV-Vis, and GC-MS spectra—is available through SpectraBase and PubChem reference collections, providing a robust fingerprint for identity verification [1]. In contrast, several 4'-substituted valerophenone analogs (notably 4'-fluoro and 4'-methyl derivatives) are offered at lower typical purities (95–97%) with less extensive analytical documentation.

Purity specification GC analysis NMR confirmation

4'-Bromovalerophenone: Evidence-Backed Application Scenarios Where the Bromo Derivative Is the Optimal Procurement Choice


Photochemical Mechanistic Studies Requiring Photo-Triggered Aryl Radical Generation

When the experimental objective is to generate an aryl radical by photolysis of a valerophenone scaffold, 4'-bromovalerophenone is the required substrate. The photoinduced C–Br homolytic cleavage pathway—characterized by a quantum yield of 0.002–0.003 and a triplet cleavage rate of ~10⁵ s⁻¹ in analogous bromophenyl ketones [1]—is not available to 4'-chloro or 4'-fluoro analogs. The λmax at 325 nm further permits excitation with standard 365 nm mercury lamp sources while leaving non-brominated aromatic components unexcited. This scenario encompasses Norrish Type II vs. C–Br cleavage competition studies, radical clock experiments, and photoinitiated polymerization research.

Multi-Step Convergent Synthesis Using Pd-Catalyzed Cross-Coupling of the Aryl Bromide Handle

In synthetic routes requiring sequential derivatization of both the ketone carbonyl and the aryl halide, 4'-bromovalerophenone provides the optimal electrophilic coupling partner. The aryl bromide undergoes smooth Suzuki-Miyaura or Heck coupling at mild temperatures (25–60 °C) [2], preserving the ketone functionality for subsequent nucleophilic addition, reduction, or condensation steps. The 4'-chloro analog demands harsher conditions (80–120 °C) that risk ketone degradation or side reactions. This scenario is particularly relevant to medicinal chemistry programs building biaryl ketone libraries and to agrochemical intermediate synthesis.

Chromatographic Method Development Requiring a Well-Characterized, High-Purity Valerophenone Standard

For analytical laboratories developing HPLC, GC, or UPLC methods for valerophenone-class compounds, 4'-bromovalerophenone serves as an ideal system suitability standard. Its well-defined LogP (3.7–4.0) [3], distinctive UV chromophore (λmax 325 nm), and comprehensive spectral library (4 NMR, 6 FTIR, 2 Raman, 1 UV-Vis, 4 MS spectra) [4] provide multiple orthogonal identity confirmation points. The elevated melting point (34–40 °C) facilitates gravimetric standard preparation with superior accuracy compared to liquid valerophenone analogs.

Pharmaceutical Intermediate Scale-Up Where Solid-State Handling and Storage Stability Are Critical

In process chemistry environments transitioning from discovery to pilot scale, the solid physical state of 4'-bromovalerophenone (mp 34–40 °C) offers distinct operational advantages over liquid analogs. Solid reagents simplify dispensing accuracy, reduce spill risks, eliminate solvent-weight correction for neat liquids, and permit long-term storage under refrigerated conditions (0–10 °C) without concerns about freeze-thaw cycling degradation. Multi-vendor availability at ≥98% purity from TCI, Sigma-Aldrich, and Thermo Fisher ensures supply chain resilience for GMP campaigns.

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